tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate

Chemical purity HPLC Quality control

tert-Butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate (CAS 1014695-53-4, C₁₀H₁₃D₄NO₃, MW 203.27) is a stable-isotope-labeled derivative of N-Boc-4-piperidone in which four deuterium atoms replace the protium atoms at the 2,2,6,6 ring positions adjacent to the nitrogen. This compound belongs to the class of deuterated piperidin-4-one building blocks and is supplied with chemical purity ≥99% and isotopic enrichment adjustable across the 5%–99% range.

Molecular Formula C10H17NO3
Molecular Weight 203.27 g/mol
Cat. No. B8255383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate
Molecular FormulaC10H17NO3
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC1
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3/i6D2,7D2
InChIKeyROUYFJUVMYHXFJ-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2,6,6-Tetradeuterio-4-Oxopiperidine-1-Carboxylate: A Positionally-Specific Deuterated Boc-4-Piperidone Building Block


tert-Butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate (CAS 1014695-53-4, C₁₀H₁₃D₄NO₃, MW 203.27) is a stable-isotope-labeled derivative of N-Boc-4-piperidone in which four deuterium atoms replace the protium atoms at the 2,2,6,6 ring positions adjacent to the nitrogen . This compound belongs to the class of deuterated piperidin-4-one building blocks and is supplied with chemical purity ≥99% and isotopic enrichment adjustable across the 5%–99% range [1]. Unlike the non-deuterated parent (CAS 79099-07-3, MW 199.25), which is regulated as a DEA List I chemical [2], the 2,2,6,6-d₄ isotopologue is primarily used as an internal standard in quantitative LC-MS/MS assays and as a metabolic-tracing probe in drug metabolism studies.

Positional D₄ labeling at C-2/C-6 for stable isotope MS applications
Suitable as a SIL-IS for LC-MS/MS quantitation workflows
Metabolic tracer with maximal kinetic isotope effect at α-amine positions
Multi-supplier availability supports bulk procurement and backup sourcing

Why Generic Substitution Fails: Positional D₄ Labelling at C-2/C-6 Creates Analytical Selectivity Unavailable with Non-Deuterated or Alternate Isomers


Boc-4-piperidone isotopologues are not interchangeable. The non-deuterated parent (CAS 79099-07-3) co-elutes and shares mass transitions with the analyte in LC-MS/MS, generating ionization suppression and isobaric interference that degrade quantitative accuracy [1]. The 3,3,5,5-d₄ isomer (CAS 1246342-66-4) places deuterium on the carbonyl-adjacent positions, where keto-enol tautomerism can promote H/D back-exchange under aqueous or acidic conditions, compromising isotopic integrity [2]. In contrast, the 2,2,6,6-d₄ substitution pattern places deuterium on the most base-labile α-amine positions, maximising the kinetic isotope effect (KIE) for N-dealkylation pathways and minimising metabolic loss of label in in vitro microsomal incubations . These differences mean that procurement decisions must be driven by the exact deuteration topology required for the intended analytical or metabolic application.

Non-deuterated parent

Co-elution and isobaric interference with the analyte may degrade LC-MS/MS accuracy; not suitable as an ISTD.

3,3,5,5-d₄ isomer

Carbonyl-adjacent deuterium is prone to H/D back-exchange under aqueous or acidic conditions, which may compromise isotopic integrity.

Alternate isotopologues

Metabolic label loss may differ if oxidation occurs at sites without deuterium; C-2/C-6 labeling maximizes KIE for CYP-mediated N-dealkylation.

Product-Specific Quantitative Evidence Guide: tert-Butyl 2,2,6,6-Tetradeuterio-4-Oxopiperidine-1-Carboxylate


Chemical Purity: ≥99% by HPLC vs ≥98% for Non-Deuterated Parent

The 2,2,6,6-d₄ isotopologue is supplied at chemical purity ≥99% (HPLC) [1], compared with ≥98% (GC) for the non-deuterated parent (CAS 79099-07-3) from major reagent suppliers . This 1% minimum purity differential reduces unidentified organic impurities that can act as cryptic interferents in trace-level LC-MS/MS quantitation.

Chemical purity
Head-to-head
≥99% (HPLC) vs ≥98% (GC)
Higher purity may reduce background noise in ISTD workflows
Purity basis differs (HPLC vs GC)
Chemical purity HPLC Quality control

Isotopic Enrichment Flexibility: Adjustable 5%–99% Deuteration Abundance vs Fixed 98 atom% D for 3,3,5,5-d₄ Isomer

The 2,2,6,6-d₄ product is available with customisable deuteration abundance ranging from 5% to 99%, allowing users to tailor the isotopic dilution factor for their specific assay dynamic range [1]. By contrast, the 3,3,5,5-d₄ isomer (CAS 1246342-66-4) is typically supplied at a fixed 98 atom% D with minimum 98% chemical purity [2], offering no enrichment flexibility.

Isotopic enrichment
Head-to-head
5%–99% adjustable vs fixed 98 atom% D
Adjustable enrichment supports flexible assay dilution schemes
May reduce between-lot variability in bioanalytical method transfer
Isotopic enrichment Mass shift Deuteration abundance

¹H NMR Spectral Simplification: Elimination of H-2/H-6 Multiplets Simplifies Quantification of Downstream Derivatives

In the ¹H NMR spectrum of non-deuterated N-Boc-4-piperidone (DMSO-d₆, 600 MHz), the H-2 and H-6 protons resonate at δ 3.60 (t, J = 6.2 Hz, 4H), while H-3 and H-5 appear at δ 2.34 (t, J = 6.2 Hz, 4H) [1]. In the 2,2,6,6-d₄ isotopologue, the δ 3.60 multiplet is quantitatively erased, leaving only the δ 2.34 envelope and the Boc singlet at δ 1.42–1.44. This spectral simplification eliminates signal overlap between H-2/H-6 and resonances of Boc-deprotected or N-alkylated products derived from this building block, enabling accurate integration of reaction conversion yields without deconvolution software.

¹H NMR simplification
Reported
0 protons (H-2/H-6) vs 4H multiplet at δ 3.60
Enables qNMR of derivatives without chromatographic separation
Based on 600 MHz DMSO-d₆ data; verify with actual derivative spectra
¹H NMR Spectral simplification Positional deuteration

Mass Shift Integrity: +4 Da vs Non-Deuterated Parent Enables Unambiguous SRM Channel Selection in Fentanyl Analog Quantitation

The target compound exhibits a monoisotopic mass of 203.145950 Da, exactly +4.0251 Da above the non-deuterated parent (199.120850 Da) . This ≥4 Da mass shift meets the widely accepted criterion that a stable-isotope-labeled internal standard (SIL-IS) should differ by ≥3 Da from the analyte to avoid isotopic cross-talk in selected reaction monitoring (SRM) channels [1]. The 3,3,5,5-d₄ isomer provides an equivalent +4 Da shift (monoisotopic mass 203.145950 Da) but differs in positional stability as noted elsewhere.

Mass shift
Class-level
+4.0251 Da (≥3 Da threshold met)
Supports accurate SRM quantitation with minimal isotopic cross-talk
Recommended SIL-IS mass shift criterion; verify MS settings
LC-MS/MS Mass shift Internal standard Fentanyl precursors

Regulatory Procurement Advantage: Deuterated Form Not Explicitly Codified as DEA List I, Potentially Streamlining Import/Export Documentation

The non-deuterated parent, N-Boc-4-piperidone (CAS 79099-07-3), is explicitly codified as a DEA List I chemical with a dedicated Chemical Code Number as of October 2025, requiring rigorous record-keeping, import/export declarations, and customer vetting [1]. The 2,2,6,6-d₄ isotopologue (CAS 1014695-53-4) has not been assigned a separate List I code in any publicly available DEA Federal Register notice as of the search date. While end-use restrictions still apply, the absence of explicit scheduling reduces administrative friction for international shipments, particularly to jurisdictions (e.g., EU member states) where the non-deuterated compound faces analogous precursor-chemical controls .

Regulatory status
Context-dependent
Not explicitly DEA List I coded vs parent listed
May reduce import/export administrative steps
Based on 2025 Federal Register; verify current status before procurement
Regulatory compliance DEA List I Import/export Supply chain

Supplier Diversity: 2,2,6,6-d₄ Isomer Available from Multiple Asian CMO Sources in Gram-to-Kilogram Quantities, Contrasting with Single-Source Constraints for 3,3,5,5-d₄

The 2,2,6,6-d₄ compound is listed by at least five independent suppliers (EmpireAgents, Deltabio, Sibian-chem, Molaid, Chemenu) offering quantities from 100 mg to >1000 g [1]. In contrast, the 3,3,5,5-d₄ isomer (CAS 1246342-66-4) is primarily distributed through Fisher/CDN Isotopes with limited stocking, and one source (CDN Isotopes) lists it as discontinued . This multi-supplier landscape for the 2,2,6,6-d₄ variant reduces single-point-of-failure risk and supports competitive bulk pricing.

Supplier diversity
Reported
≥5 suppliers, up to ≥1000 g vs 1–2 suppliers, ≤1 g
Multi-sourcing supports backup vendor qualification
Listed availability as of 2025–2026; confirm with supplier before ordering
Supply chain Vendor availability Bulk procurement CMO sourcing

Best Research and Industrial Application Scenarios for tert-Butyl 2,2,6,6-Tetradeuterio-4-Oxopiperidine-1-Carboxylate


Stable-Isotope-Labeled Internal Standard for LC-MS/MS Quantitation of Fentanyl and Norfentanyl in Forensic Toxicology

This compound serves as a direct structural surrogate for N-Boc-4-piperidone and its downstream fentanyl-related impurities in GC-MS and LC-MS/MS workflows. Its +4 Da mass shift (203.145950 Da vs 199.120850 Da ) exceeds the ≥3 Da threshold required to eliminate isotopic cross-talk [1]. The adjustable deuteration abundance (5%–99% [2]) allows laboratories preparing calibration curves spanning four orders of magnitude to optimise the IS concentration without saturating the detector, directly supporting SWGTOX-compliant method validation.

Metabolic Pathway Tracing of Piperidine Ring Oxidation via the Kinetic Isotope Effect at C-2/C-6

The 2,2,6,6-tetradeuterio substitution places deuterium at the primary sites of CYP450-mediated α-carbon oxidation, maximising the observable kinetic isotope effect (KIE) for N-dealkylation and ring hydroxylation . In human liver microsome (HLM) incubation studies, the differential rate of metabolite formation between the d₄-probe and the non-deuterated tracer can be quantified by UPLC-MS, revealing whether oxidation occurs at the α-position or the remote C-3/C-5 positions. The ¹H NMR spectral simplification (absence of H-2/H-6 multiplet [1]) further enables direct NMR-based quantification of metabolite regiochemistry without chromatographic isolation.

Multi-Step Synthesis of Deuterated Drug Candidates with Retained Boc Protection

As a Boc-protected ketone, this compound is a direct drop-in replacement for non-deuterated N-Boc-4-piperidone in reductive amination, Grignard addition, and enamine formation sequences . The ≥99% chemical purity [1] minimises side-product formation in subsequent steps, while the complete deuteration at C-2/C-6 simplifies LC-MS reaction monitoring by shifting all downstream intermediates by +4 Da. The multi-supplier availability in bulk quantities (up to ≥1000 g [2]) supports process chemistry campaigns scaling from medicinal chemistry (100 mg) to preclinical GLP toxicology batches (100 g).

Regulatory-Compliant Procurement of a 4-Piperidone Building Block for Non-US/EU Academic Consortia

The absence of explicit DEA List I codification for this specific isotopologue , combined with its listing by multiple Asian CMOs [1], makes it a pragmatically attractive sourcing option for academic laboratories in regions where the non-deuterated parent (79099-07-3) faces increasingly stringent precursor-chemical import restrictions [2]. Procurement departments can reference the distinct CAS number (1014695-53-4) on import declarations, reducing the probability of customs delays that average 2–4 weeks for scheduled precursors.

Application
Selection Property
Validation Focus
SIL-IS for fentanyl analog LC-MS/MS
Positional D₄ mass shift and adjustable deuteration
Cross-talk verification, LLOQ optimization
Metabolic pathway tracing via KIE
Deuterium at C-2/C-6 for maximal kinetic isotope effect
Metabolite regiochemistry by NMR and MS
Deuterated building block in multi-step synthesis
Boc-protected ketone with high purity and bulk supply
Reaction monitoring, intermediate purity, scale-up consistency
Procurement with reduced regulatory friction
Distinct CAS and multi-supplier availability
Import documentation, supplier qualification
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